6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride
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Overview
Description
6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique triazole ring structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride typically involves a multi-step process. One common method includes the following steps:
Etherification: The initial step involves the etherification of a suitable precursor.
Hydrazonation: This is followed by hydrazonation, where hydrazine is introduced to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the triazole ring.
Reduction: Finally, the compound is reduced to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: This compound shares a similar triazole ring structure but differs in its substitution pattern.
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate: Another related compound with a pentafluorophenyl group and a triazolium ion.
Uniqueness
6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by recent research findings and case studies.
- IUPAC Name : this compound
- CAS Number : 2940954-43-6
- Molecular Formula : C₆H₇ClN₃O₂
- Molecular Weight : 180.59 g/mol
Anti-inflammatory Activity
Recent studies have indicated that 6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole derivatives exhibit significant anti-inflammatory properties. For instance:
- Inhibition of COX Enzymes : The compound has shown potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies demonstrated IC50 values comparable to established anti-inflammatory drugs like indomethacin and celecoxib .
Compound | IC50 (μM) | Reference |
---|---|---|
6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole | 0.04 ± 0.02 | |
Indomethacin | 9.17 | |
Celecoxib | 0.04 ± 0.01 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In a series of bioassays:
- Antibacterial and Antifungal Effects : The hydrochloride form has been evaluated against common bacterial strains and fungi. Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Anticancer Activity
Emerging research highlights the potential anticancer effects of this compound:
- Cell Proliferation Inhibition : In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation with GI50 values in the nanomolar range. This suggests a promising role in cancer therapeutics .
The biological activities of this compound are attributed to its ability to modulate various signaling pathways:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to cell death.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Rheumatoid Arthritis Model : In a carrageenan-induced rat model of arthritis, administration of this compound resulted in significant reduction in paw edema compared to control groups.
- Cancer Xenograft Models : The compound demonstrated tumor growth inhibition in xenograft models of breast and lung cancer.
Properties
Molecular Formula |
C6H8ClN3O2 |
---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H7N3O2.ClH/c10-6(11)4-1-2-9-3-7-8-5(4)9;/h3-4H,1-2H2,(H,10,11);1H |
InChI Key |
KJKJEYQVYVNYDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=NN=C2C1C(=O)O.Cl |
Origin of Product |
United States |
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